2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a pyridazinone ring, and a methoxyphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene diamine under controlled conditions.
Formation of the Pyridazinone Ring: The pyridazinone ring is formed by cyclization of appropriate precursors, often involving hydrazine derivatives.
Coupling Reactions: The final compound is obtained by coupling the piperazine and pyridazinone intermediates with 3-methoxyphenylacetamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The pyridazinone ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Shares a similar piperazine structure but differs in the substituents on the aromatic rings.
Urapidil: Contains a piperazine ring and is used as an α-blocker in hypertension treatment.
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A selective dopamine D4 receptor ligand.
Uniqueness
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-methoxyphenyl)acetamide is unique due to its combination of a piperazine ring, pyridazinone ring, and methoxyphenylacetamide moiety, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H24ClN5O3 |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN5O3/c1-32-20-7-3-5-18(15-20)25-22(30)16-29-23(31)9-8-21(26-29)28-12-10-27(11-13-28)19-6-2-4-17(24)14-19/h2-9,14-15H,10-13,16H2,1H3,(H,25,30) |
InChI Key |
JCSPPPBLQUEJEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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